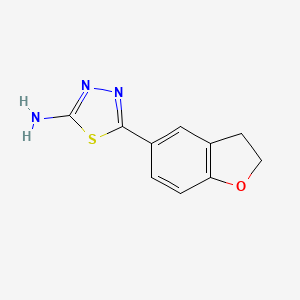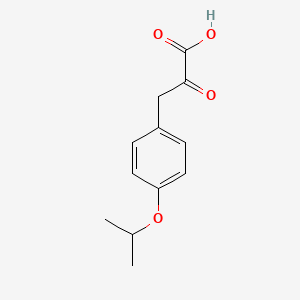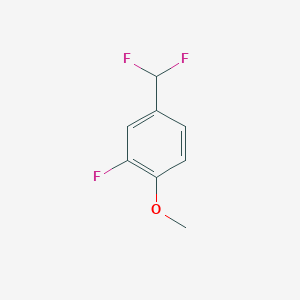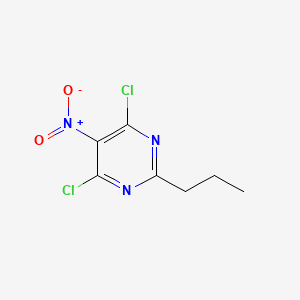
4,6-Dichloro-5-nitro-2-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-nitro-2-propylpyrimidine is an organic compound with the molecular formula C7H7Cl2N3O2 and a molecular weight of 236.06 g/mol . This compound is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a nitro group at position 5, and a propyl group at position 2. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4,6-Dichloro-5-nitro-2-propylpyrimidine typically involves the nitration of 4,6-dichloro-2-propylpyrimidine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
4,6-Dichloro-5-nitro-2-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at position 5 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-nitro-2-propylpyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-nitro-2-propylpyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chlorine atoms and propyl group also contribute to its overall reactivity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
4,6-Dichloro-5-nitro-2-propylpyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: This compound has a similar structure but with a propylthio group instead of a propyl group.
4,6-Dichloro-2-propylpyrimidine: Lacks the nitro group at position 5, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60185-70-8 |
|---|---|
Fórmula molecular |
C7H7Cl2N3O2 |
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
4,6-dichloro-5-nitro-2-propylpyrimidine |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-3-4-10-6(8)5(12(13)14)7(9)11-4/h2-3H2,1H3 |
Clave InChI |
SMHDBCKFPUPUIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


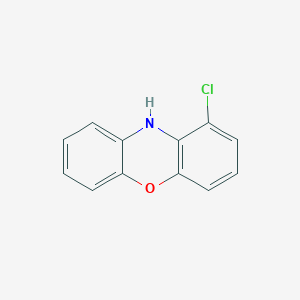
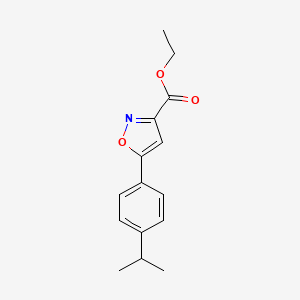
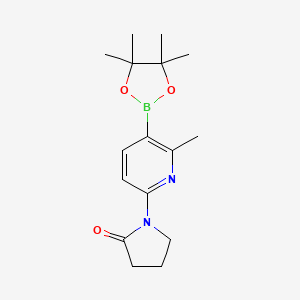

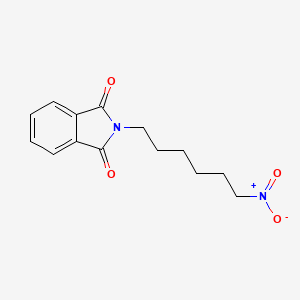
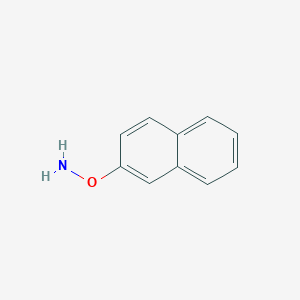
![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
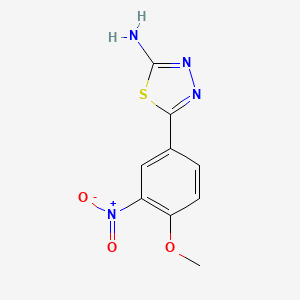
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
